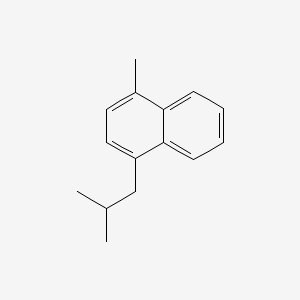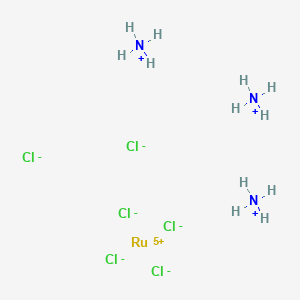
Triammonium hexachlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hexachlororuthenate is a chemical compound with the formula (NH₄)₃RuCl₆. It is a ruthenium-based compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and versatility in different fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triammonium hexachlororuthenate can be synthesized by adding ammonium chloride to a hydrochloric acid solution containing ruthenium. The solution is then heated to a temperature between 80 to 95°C for three hours or longer. After this, the ammonium chloride is added to the solution, which is stirred at a rotation of 200 revolutions per minute or more. The solution is maintained at a temperature of 85 to 95°C for one hour while being stirred .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in large quantities for use in various applications, including catalysis and material science.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hexachlororuthenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to form lower oxidation state ruthenium compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands in various chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, ammonium chloride, and various organic and inorganic ligands. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include various ruthenium complexes with different ligands. These products are often used in catalysis, material science, and other applications.
Aplicaciones Científicas De Investigación
Triammonium hexachlororuthenate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the hydrochlorination of acetylene.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of triammonium hexachlororuthenate involves its ability to interact with various molecular targets and pathways. In catalysis, the compound acts as a precursor to active ruthenium species that facilitate chemical reactions. In biological systems, ruthenium compounds can interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Triammonium hexachlororuthenate can be compared with other similar compounds, such as ammonium hexachlororuthenate and ammonium hexafluoroferrate. These compounds share similar chemical structures but differ in their specific properties and applications. For example, ammonium hexachlororuthenate is commonly used in catalysis, while ammonium hexafluoroferrate is used as a fire retardant .
List of Similar Compounds
- Ammonium hexachlororuthenate
- Ammonium hexafluoroferrate
- Ruthenium(III) chloro aqua complexes
Propiedades
Número CAS |
42130-99-4 |
|---|---|
Fórmula molecular |
Cl6H12N3Ru+2 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
triazanium;ruthenium(5+);hexachloride |
InChI |
InChI=1S/6ClH.3H3N.Ru/h6*1H;3*1H3;/q;;;;;;;;;+5/p-3 |
Clave InChI |
YZTZRWDMDXKYJG-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



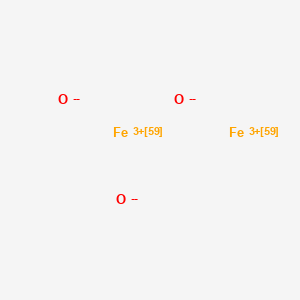

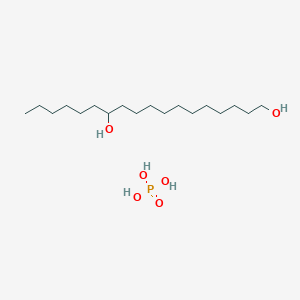



![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)


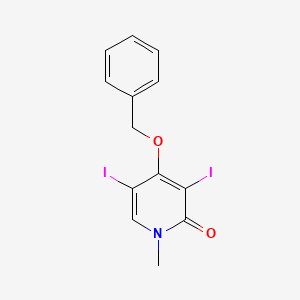
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
